N-(4-(Benzyloxy)benzyl)thietan-3-amine
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Overview
Description
N-(4-(Benzyloxy)benzyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)benzyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with benzylamines. This intramolecular substitution reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate .
This method is particularly useful for synthesizing spirothietanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of photochemical reactors for the [2 + 2] cycloaddition method can also be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzyloxy)benzyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-(4-(Benzyloxy)benzyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)benzyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Benzyloxy)benzyl)-4-aminoquinolines: These compounds have shown significant antimicrobial activity against Mycobacterium tuberculosis.
Thietanose nucleosides: These are antiviral agents with a similar thietane ring structure.
Spirothietanes: These compounds are used in organic synthesis and have unique structural properties.
Uniqueness
N-(4-(Benzyloxy)benzyl)thietan-3-amine is unique due to its combination of a thietane ring and a benzyloxybenzyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H19NOS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C17H19NOS/c1-2-4-15(5-3-1)11-19-17-8-6-14(7-9-17)10-18-16-12-20-13-16/h1-9,16,18H,10-13H2 |
InChI Key |
IGHPTFOERSATLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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